molecular formula C14H18FN3 B11742289 benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11742289
M. Wt: 247.31 g/mol
InChI Key: USBBVANZHJSZAW-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring substituted with ethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using appropriate reagents such as ethyl bromide, fluorinating agents, and methyl iodide.

    Benzylation: The final step involves the benzylation of the pyrazole ring using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the pyrazole ring.

    1-Ethyl-3-methyl-5-fluoropyrazole: Lacks the benzyl group.

    Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but without the fluoro substitution.

Uniqueness

Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The combination of the benzyl group and the substituted pyrazole ring provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H18FN3/c1-3-18-14(15)13(11(2)17-18)10-16-9-12-7-5-4-6-8-12/h4-8,16H,3,9-10H2,1-2H3

InChI Key

USBBVANZHJSZAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=CC=C2)F

Origin of Product

United States

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